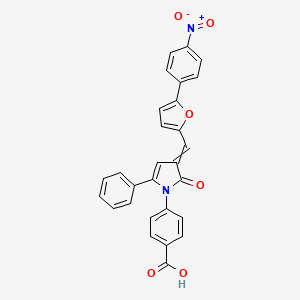
4E1RCat
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4E1RCat involves multiple steps, starting with the preparation of intermediate compounds. The key steps include the formation of a pyrrole ring and subsequent functionalization to introduce various substituents. The final product is obtained through a series of condensation and cyclization reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the compound is typically synthesized in research laboratories using standard organic synthesis techniques. The solubility of this compound in dimethyl sulfoxide (DMSO) is greater than 23.85 mg/mL, which facilitates its use in various experimental setups .
Análisis De Reacciones Químicas
Types of Reactions
4E1RCat primarily undergoes interactions that inhibit the assembly of the eIF4F complex. It does not participate in traditional chemical reactions like oxidation or reduction but rather exerts its effects through binding interactions .
Common Reagents and Conditions
The compound is often used in combination with other reagents such as doxorubicin in experimental setups to study its synergistic effects in cancer therapy . The typical conditions involve its dissolution in DMSO and subsequent application to cell cultures or animal models.
Major Products Formed
The primary outcome of this compound’s interaction is the inhibition of cap-dependent translation, leading to reduced levels of proteins that are crucial for cancer cell survival and proliferation .
Aplicaciones Científicas De Investigación
4E1RCat has a wide range of applications in scientific research:
Cancer Research: It is used to study the inhibition of cap-dependent translation in cancer cells, thereby exploring its potential as a therapeutic agent.
Drug Resistance: Research has shown that this compound can reverse chemoresistance in tumor models, making it a valuable tool in studying drug resistance mechanisms.
Mecanismo De Acción
4E1RCat exerts its effects by binding to eIF4E, thereby preventing its interaction with eIF4G and 4E-BP1. This inhibition disrupts the assembly of the eIF4F complex, which is essential for the initiation of cap-dependent translation . By blocking this process, this compound reduces the synthesis of proteins that are critical for cell growth and survival, particularly in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
4EGI-1: Another inhibitor of the eIF4E:eIF4G interaction, which also disrupts cap-dependent translation.
Uniqueness
This compound is unique in its dual inhibition of both eIF4E:eIF4G and eIF4E:4E-BP1 interactions, making it a versatile tool for studying the regulation of translation initiation. Its ability to reverse chemoresistance and its applications in proteostasis research further distinguish it from other similar compounds .
Propiedades
Fórmula molecular |
C28H18N2O6 |
|---|---|
Peso molecular |
478.5 g/mol |
Nombre IUPAC |
4-[3-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-2-oxo-5-phenylpyrrol-1-yl]benzoic acid |
InChI |
InChI=1S/C28H18N2O6/c31-27-21(16-24-14-15-26(36-24)19-6-12-23(13-7-19)30(34)35)17-25(18-4-2-1-3-5-18)29(27)22-10-8-20(9-11-22)28(32)33/h1-17H,(H,32,33) |
Clave InChI |
BBQRBOIMSKMFFO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)N2C5=CC=C(C=C5)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,28E,30S,32S,35R)-12-[(2R)-1-[(1S,3R,4R)-4-dimethylphosphoryloxy-3-methoxycyclohexyl]propan-2-yl]-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B10762321.png)
![2,2-Dimethylpropanoyloxymethyl (6R,7S)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10762331.png)
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride](/img/structure/B10762343.png)
![4-[(3E)-3-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-2-oxo-5-phenylpyrrol-1-yl]benzoic acid](/img/structure/B10762356.png)
![methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid](/img/structure/B10762363.png)
![N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-Dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1S)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-[4-(4-pentoxyphenyl)phenyl]benzamide](/img/structure/B10762369.png)
![3-[5-[(1-acetyl-2,3-dihydroindol-2-yl)methoxy]-3-tert-butylsulfanyl-1-[[4-(5-methoxypyrimidin-2-yl)phenyl]methyl]indol-2-yl]-2,2-dimethylpropanoic acid](/img/structure/B10762375.png)
![1,4-bis[(E)-5-(3,4,5-trimethoxyphenyl)pent-4-enyl]-1,4-diazepane;dihydrochloride](/img/structure/B10762377.png)

![2,2-dimethylpropanoyloxymethyl (7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10762390.png)
![4-[4-[4-[4-fluoro-3-(trifluoromethyl)phenyl]-1-methylimidazol-2-yl]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine;4-methylbenzenesulfonic acid](/img/structure/B10762396.png)
![N-[(Z)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-morpholin-4-ylsulfonylbenzamide](/img/structure/B10762410.png)
![1-[(3,4-difluorophenyl)methyl]-2-oxo-N-[(1S)-2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)oxy]-1-phenylethyl]pyridine-3-carboxamide](/img/structure/B10762415.png)
![N-[1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-morpholin-4-ylsulfonylbenzamide](/img/structure/B10762426.png)
